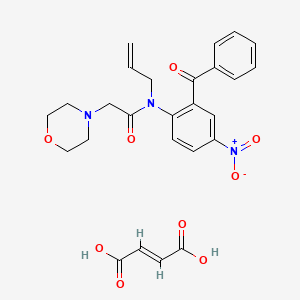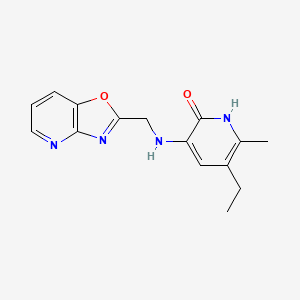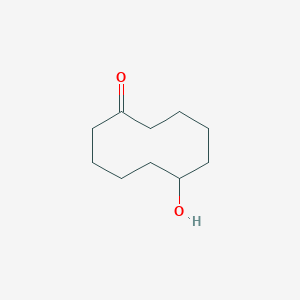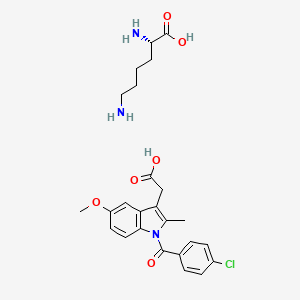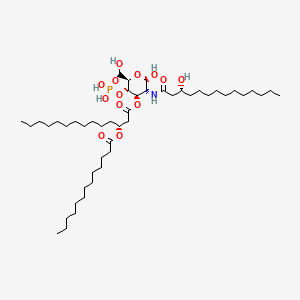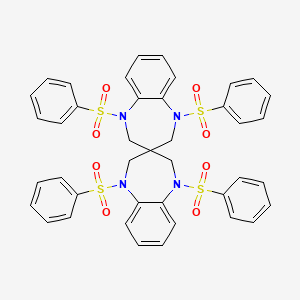
9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The key steps may include:
Protection of the amino groups: on the purine base to prevent unwanted reactions.
Glycosylation: of the protected purine with a suitable sugar derivative, such as a thio-sugar.
Deprotection: of the amino groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could potentially modify the purine ring or the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.
Biology
In biology, it might be used to investigate the mechanisms of nucleic acid replication and repair or to study enzyme-substrate interactions.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound could be evaluated for its ability to inhibit viral replication or to interfere with cancer cell proliferation.
Industry
In industry, it could be used in the development of diagnostic tools or as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, where they can disrupt normal cellular processes For example, they might inhibit DNA polymerase or reverse transcriptase, enzymes critical for DNA and RNA synthesis
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine: Used in the treatment of HIV.
2’,3’-Dideoxyinosine: Also used in antiviral therapy.
Uniqueness
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is unique due to the presence of the thio group and the specific arrangement of functional groups, which may confer unique biological activity or chemical reactivity compared to other nucleoside analogs.
Propiedades
Número CAS |
137719-31-4 |
|---|---|
Fórmula molecular |
C10H14N6OS |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6OS/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
Clave InChI |
XCBQEWWAIKYUCJ-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
SMILES canónico |
C1CC(SC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


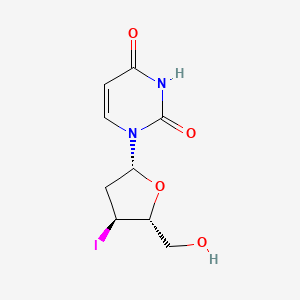
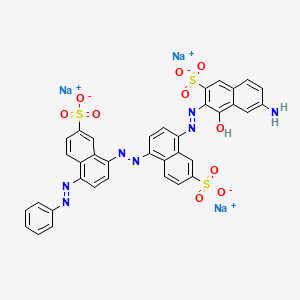
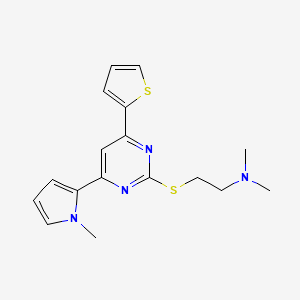
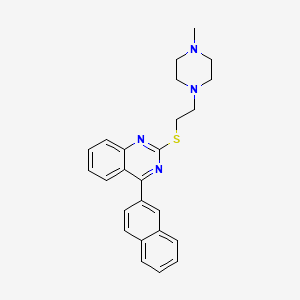
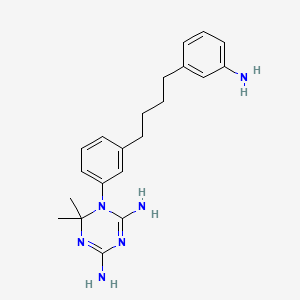
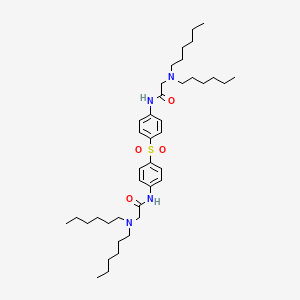
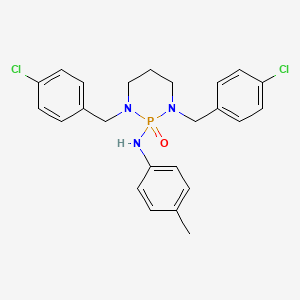
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
